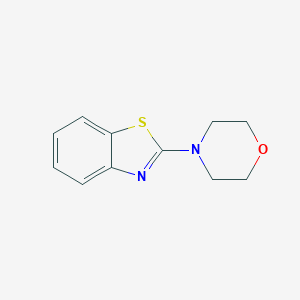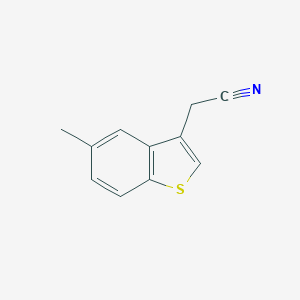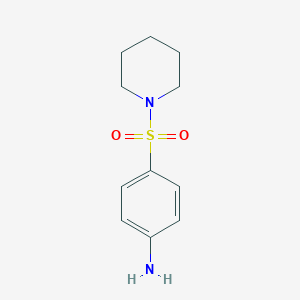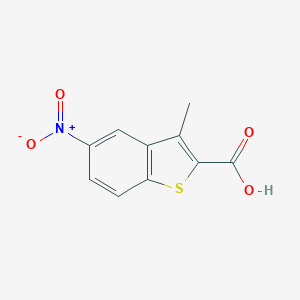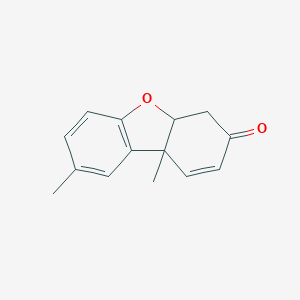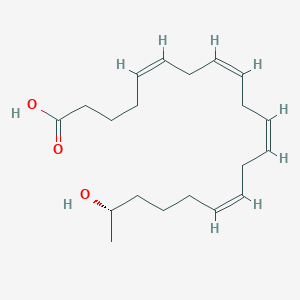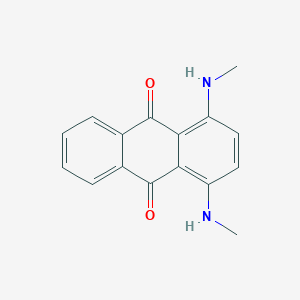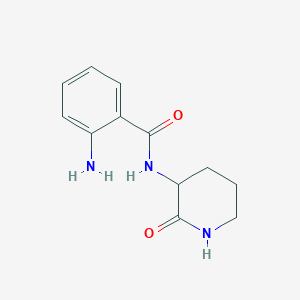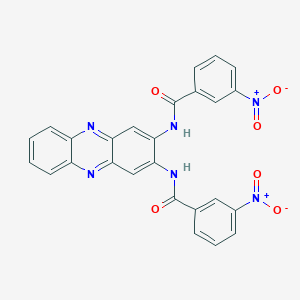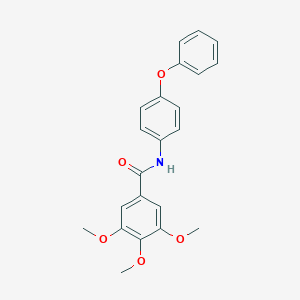
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide, also known as TPNPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPNPPB belongs to the class of benzamide derivatives and has been shown to possess various biochemical and physiological effects.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide involves its ability to modulate the activity of certain ion channels and receptors in the brain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to act as a positive allosteric modulator of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to increase the activity of the TRPV1 channel, which can lead to the sensation of heat and pain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been shown to enhance the activity of the GABA receptor, which can lead to the inhibition of neuronal activity. In addition, 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
The advantages of using 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments include its ability to selectively modulate the activity of certain ion channels and receptors, its relatively high potency, and its availability. The limitations of using 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the lack of information on its long-term effects.
未来方向
There are several future directions for the study of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide. One direction is to investigate the potential therapeutic applications of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is to study the long-term effects of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide on neuronal function and behavior. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide on ion channels and receptors.
合成方法
The synthesis method of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide involves the reaction of 4-phenoxyphenylamine with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide. The synthesis of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been reported in the literature, and the purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have implications for the treatment of various neurological disorders such as epilepsy and chronic pain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been studied for its potential use as a tool compound for studying the role of ion channels and receptors in various physiological processes.
属性
CAS 编号 |
112960-57-3 |
|---|---|
产品名称 |
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide |
分子式 |
C22H21NO5 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21NO5/c1-25-19-13-15(14-20(26-2)21(19)27-3)22(24)23-16-9-11-18(12-10-16)28-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,24) |
InChI 键 |
PAOGGZSGIWSFFK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



